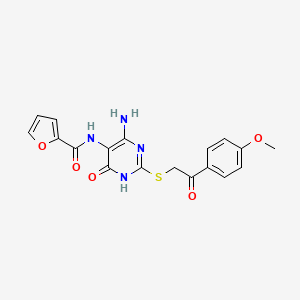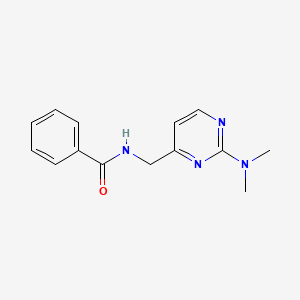
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine, also known as CFP, is a pyridazine-based compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of various imidazo[1,2-b]pyridazines, including those with structural similarities to the compound , has been extensively studied. These compounds are synthesized from corresponding pyridazin-3-amine 2-oxides with α-bromoacetophenones, followed by alkylation (Barlin, Davies, Ireland, & Zhang, 1993).
- The crystal structure and Density Functional Theory (DFT) calculations of pyridazine derivatives have been analyzed to understand their molecular interactions and stability. These studies provide insights into the molecular structure of such compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Biological Activities and Potential Applications
- Some pyridazine derivatives exhibit anticonvulsant activity. Their effectiveness in protecting rats against seizures has been evaluated, providing a basis for potential therapeutic applications (Kelley, Thompson, Styles, Soroko, & Cooper, 1995).
- Certain imidazo[1,2-b]pyridazines have shown anxiolytic activity and the ability to displace [3H]diazepam from rat brain membrane, indicating their potential in neurological research and therapy (Barlin, Davies, Glenn, Harrison, & Ireland, 1994).
Herbicidal and Antimicrobial Properties
- Pyridazine derivatives have been evaluated for herbicidal activity, with some showing effectiveness on radish and millet in pre-emergence tests. This suggests potential agricultural applications (Tamura & Jojima, 1963).
- The antimicrobial and antifungal activities of certain heterocyclic compounds, including those with pyridazine structures, have been investigated, indicating their potential use in medical applications (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3,4-dimethoxyphenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-24-17-8-6-12(10-18(17)25-2)16-7-9-19(23-22-16)26-11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPWDSRADGDMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

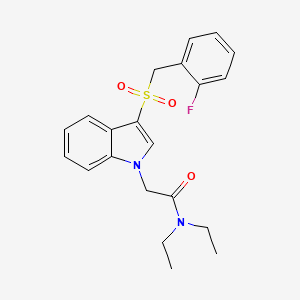
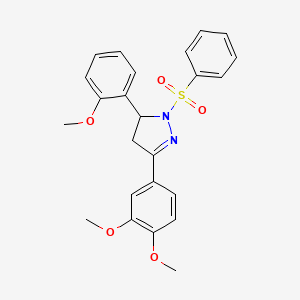
![Ethyl 2-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2375302.png)
![6-(4-Chlorophenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2375303.png)
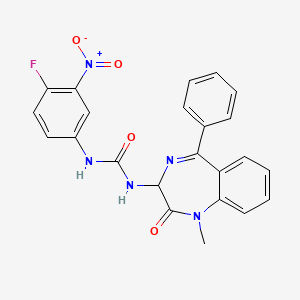
![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2375307.png)
![methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2375309.png)
![N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2375314.png)
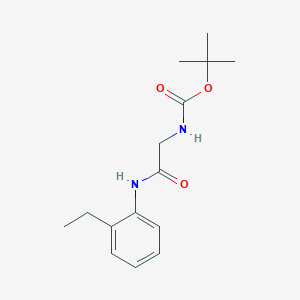
![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)
